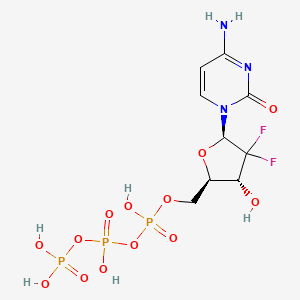

Gemcitabine triphosphate

描述

属性

IUPAC Name |

[[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14F2N3O13P3/c10-9(11)6(15)4(25-7(9)14-2-1-5(12)13-8(14)16)3-24-29(20,21)27-30(22,23)26-28(17,18)19/h1-2,4,6-7,15H,3H2,(H,20,21)(H,22,23)(H2,12,13,16)(H2,17,18,19)/t4-,6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMOXEIOKAJSRQX-QPPQHZFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2C([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14F2N3O13P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80911928 | |

| Record name | 1-[2-Deoxy-2,2-difluoro-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-4-imino-1,4-dihydropyrimidin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80911928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

503.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110988-86-8 | |

| Record name | 2',2'-Difluorodeoxycytidine 5'-triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110988868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[2-Deoxy-2,2-difluoro-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-4-imino-1,4-dihydropyrimidin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80911928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GEMCITABINE TRIPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A0Q7SO4OZE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Intracellular Alchemy: A Technical Guide to the Formation of Gemcitabine Triphosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gemcitabine (2',2'-difluorodeoxycytidine, dFdC), a cornerstone of chemotherapy for a multitude of solid tumors, functions as a prodrug, its therapeutic efficacy intrinsically linked to its intracellular conversion to the active metabolite, gemcitabine triphosphate (dFdCTP). This technical guide provides an in-depth exploration of the intricate intracellular processes governing the formation of dFdCTP. We will dissect the enzymatic cascade responsible for its synthesis, explore the key determinants influencing its accumulation, and detail the experimental methodologies crucial for its study. This guide aims to equip researchers and drug development professionals with a comprehensive understanding of gemcitabine's activation, a critical factor in optimizing its clinical application and overcoming mechanisms of drug resistance.

The Intracellular Journey of Gemcitabine: From Prodrug to Active Metabolite

The transformation of gemcitabine into its cytotoxic form is a multi-step process orchestrated by a series of intracellular enzymes. Upon entry into the cell, gemcitabine undergoes sequential phosphorylation to ultimately yield this compound (dFdCTP), the primary mediator of its anti-cancer activity.[1][2][3]

Cellular Uptake

As a hydrophilic molecule, gemcitabine cannot passively diffuse across the cell membrane. Its entry into the cell is primarily mediated by human nucleoside transporters (hNTs), including both equilibrative nucleoside transporters (hENTs) and concentrative nucleoside transporters (hCNTs).[4][5][6] The expression levels of these transporters on the cancer cell surface are a critical determinant of intracellular gemcitabine concentration and, consequently, dFdCTP formation.[3][7]

The Phosphorylation Cascade

Once inside the cell, gemcitabine is subjected to a three-step phosphorylation cascade:

-

Monophosphorylation: The initial and rate-limiting step is the conversion of gemcitabine to gemcitabine monophosphate (dFdCMP). This reaction is catalyzed by the enzyme deoxycytidine kinase (dCK) .[3][4][8] The activity of dCK is a crucial factor in determining the extent of gemcitabine activation.[8]

-

Diphosphorylation: dFdCMP is subsequently phosphorylated to gemcitabine diphosphate (dFdCDP) by nucleoside monophosphate kinase (NMPK) , also known as UMP/CMP kinase.[5][9]

-

Triphosphorylation: The final step involves the conversion of dFdCDP to the active triphosphate form, dFdCTP, by nucleoside diphosphate kinase (NDPK) .[5][9]

Inactivation Pathways

Parallel to its activation, gemcitabine and its phosphorylated metabolites are also subject to enzymatic inactivation, which can significantly impact the intracellular concentration of dFdCTP. The primary inactivation pathways include:

-

Deamination: Cytidine deaminase (CDA) converts gemcitabine to its inactive metabolite, 2',2'-difluorodeoxyuridine (dFdU).[1][5] Deoxycytidylate deaminase (DCTD) can also deaminate dFdCMP to dFdUMP.[5][10]

-

Dephosphorylation: 5'-nucleotidases (5'-NT) can reverse the phosphorylation steps, converting the active nucleotides back to their less active nucleoside forms.[10]

The balance between the activating kinases and inactivating deaminases and nucleotidases ultimately dictates the intracellular accumulation of dFdCTP and the subsequent cytotoxic response.

Quantitative Analysis of this compound Formation

The intracellular concentration of dFdCTP is a key determinant of gemcitabine's efficacy. The following tables summarize quantitative data from various studies, highlighting the variability in dFdCTP levels across different cancer cell lines and patient samples.

Table 1: Intracellular Concentrations of Gemcitabine Metabolites in Pancreatic Cancer Cells

| Cell Line | Gemcitabine (dFdC) Concentration (µM) | Incubation Time (h) | dFdCTP Concentration (pmol/10^6 cells) | Reference |

| BxPC-3 | 10 | 4 | 150 ± 25 | [7] |

| MiaPaCa-2 | 10 | 4 | 75 ± 15 | [7] |

| Panc-1 | 10 | 4 | 40 ± 8 | [7] |

| Primary Human Pancreatic Cancer Cells (Avg.) | 10 | 4 | 250 ± 50 | [7] |

Table 2: Pharmacokinetic Parameters of Gemcitabine and its Metabolites in NSCLC Patients

| Parameter | Bronchial Artery Infusion (BAI) | Intravenous (IV) Infusion | Reference |

| Gemcitabine Cmax (µM) | 7.71 ± 0.13 | 17 ± 2.36 | [11] |

| dFdCTP Cmax (µM) | 66.5 ± 40.6 | 50.8 ± 3.61 | [11] |

| dFdU Cmax (µM) | 38 ± 6.27 | 83.2 ± 12.3 | [11] |

| Gemcitabine AUCinf (µM·h) | 6.89 ± 1.2 | 12.5 ± 3.13 | [11] |

| dFdCTP AUCinf (µM·h) | 791.1 ± 551.2 | 584 ± 86.6 | [11] |

| dFdU AUCinf (µM·h) | 829.9 ± 217.8 | 1394.64 ± 682.2 | [11] |

Table 3: Intracellular dFdCTP Concentrations in Peripheral Blood Mononuclear Cells (PBMCs) of Patients

| Gemcitabine Dose (mg/m²) | Infusion Time (min) | Mean dFdCTP AUC0–24 h (µM·h) | Reference |

| 1000 | 30 | 2640 | [12] |

| 350 | 30 | Peak dFdCTP accumulation | [13] |

Experimental Protocols

Accurate quantification of intracellular dFdCTP is essential for preclinical and clinical studies of gemcitabine. Below are detailed methodologies for key experiments.

Quantification of Intracellular this compound by LC-MS/MS

This protocol describes a sensitive method for the simultaneous quantification of gemcitabine, dFdU, and dFdCTP in tumor tissue.[14][15]

3.1.1. Sample Preparation

-

Excise and weigh approximately 10 mg of frozen tumor tissue.

-

Homogenize the tissue in 500 µL of ice-cold 70% methanol.

-

Centrifuge the homogenate at 14,000 rpm for 10 minutes at 4°C.

-

Collect the supernatant and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of mobile phase A (see below).

3.1.2. LC-MS/MS Analysis

-

Chromatographic System: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

-

Column: A porous graphitic carbon (PGC) column (e.g., Hypercarb, 100 x 2.1 mm, 5 µm).

-

Mobile Phase:

-

A: 10 mM ammonium acetate in water, pH 10

-

B: Acetonitrile

-

-

Gradient Elution:

-

0-2 min: 5% B

-

2-2.1 min: 5-20% B

-

2.1-7.7 min: 20% B

-

7.7-7.8 min: 20-5% B

-

7.8-15 min: 5% B

-

-

Flow Rate: 300 µL/min

-

Mass Spectrometry: Electrospray ionization (ESI) in positive mode for gemcitabine and negative mode for dFdU and dFdCTP. Monitor specific parent-to-product ion transitions for each analyte.

Deoxycytidine Kinase (dCK) Activity Assay

This protocol outlines a method to determine the enzymatic activity of dCK, the rate-limiting enzyme in gemcitabine activation.

3.2.1. Cell Lysate Preparation

-

Harvest cultured cancer cells and wash twice with ice-cold phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, and protease inhibitors).

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant (cell lysate) and determine the protein concentration using a standard method (e.g., BCA assay).

3.2.2. Enzyme Reaction

-

Prepare a reaction mixture containing:

-

50 mM Tris-HCl, pH 7.6

-

5 mM ATP

-

5 mM MgCl₂

-

2 mM DTT

-

10 µM [³H]-gemcitabine (as substrate)

-

-

Add 50-100 µg of cell lysate protein to the reaction mixture.

-

Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding an equal volume of ice-cold 60% methanol.

3.2.3. Quantification of [³H]-dFdCMP

-

Separate the radiolabeled dFdCMP from the unreacted [³H]-gemcitabine using anion-exchange chromatography or thin-layer chromatography (TLC).

-

Quantify the amount of [³H]-dFdCMP formed using a scintillation counter.

-

Calculate the dCK activity as pmol of dFdCMP formed per minute per mg of protein.

Visualizing the Intracellular Network

The intricate interplay of enzymes and transporters in the formation of dFdCTP can be effectively visualized using signaling pathway diagrams.

Caption: Intracellular metabolic pathway of gemcitabine.

Caption: Experimental workflow for quantifying intracellular gemcitabine metabolites.

Conclusion

The intracellular formation of this compound is a complex and tightly regulated process that is central to the therapeutic efficacy of gemcitabine. A thorough understanding of the enzymes, transporters, and metabolic pathways involved is paramount for optimizing treatment strategies, overcoming drug resistance, and developing novel therapeutic approaches. This technical guide provides a foundational framework for researchers and clinicians working with this important anticancer agent, offering both a theoretical understanding and practical methodologies for its study. Continued research into the nuances of gemcitabine's intracellular metabolism will undoubtedly pave the way for more effective and personalized cancer therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Molecular predictors of gemcitabine response in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Gemcitabine metabolic pathway genetic polymorphisms and response in non-small cell lung cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ClinPGx [clinpgx.org]

- 7. Differential Gemcitabine Sensitivity in Primary Human Pancreatic Cancer Cells and Paired Stellate Cells Is Driven by Heterogenous Drug Uptake and Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. oaepublish.com [oaepublish.com]

- 9. researchgate.net [researchgate.net]

- 10. PharmGKB summary: Gemcitabine Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Gemcitabine and metabolite pharmacokinetics in advanced NSCLC patients after bronchial artery infusion and intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Intracellular pharmacokinetics of gemcitabine, its deaminated metabolite 2′,2′‐difluorodeoxyuridine and their nucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. SLC28A3 genotype and gemcitabine rate of infusion affect dFdCTP metabolite disposition in patients with solid tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A novel method for quantification of gemcitabine and its metabolites 2′,2′-difluorodeoxyuridine and this compound in tumour tissue by LC–MS/MS: comparison with 19F NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A novel method for quantification of gemcitabine and its metabolites 2',2'-difluorodeoxyuridine and this compound in tumour tissue by LC-MS/MS: comparison with (19)F NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

Gemcitabine Triphosphate: A Comprehensive Technical Guide to its Role in DNA Synthesis Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gemcitabine (2',2'-difluorodeoxycytidine, dFdC) is a nucleoside analog of deoxycytidine that has demonstrated significant efficacy as a chemotherapeutic agent against a variety of solid tumors, including pancreatic, non-small cell lung, breast, and ovarian cancers.[1][2] As a prodrug, gemcitabine requires intracellular metabolic activation to exert its cytotoxic effects. The ultimate active metabolite, gemcitabine triphosphate (dFdCTP), is a potent inhibitor of DNA synthesis, leading to cell cycle arrest and apoptosis.[1][3] This technical guide provides an in-depth exploration of the multifaceted mechanisms by which dFdCTP disrupts DNA synthesis, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways involved.

Metabolic Activation of Gemcitabine

Gemcitabine's journey to its active triphosphate form is a critical determinant of its therapeutic efficacy. Upon transport into the cell via nucleoside transporters, gemcitabine undergoes a series of phosphorylation steps.[4][5]

-

Initial Phosphorylation: Deoxycytidine kinase (dCK) catalyzes the initial and rate-limiting step, converting gemcitabine to gemcitabine monophosphate (dFdCMP).[4][5]

-

Subsequent Phosphorylations: Nucleoside monophosphate kinase (NMPK) and nucleoside diphosphate kinase (NDPK) are responsible for the sequential phosphorylation of dFdCMP to gemcitabine diphosphate (dFdCDP) and finally to the active this compound (dFdCTP).[4][5]

The efficiency of this activation pathway is a key factor in cellular sensitivity to gemcitabine.[4]

Dual Mechanisms of DNA Synthesis Inhibition

dFdCTP, along with its precursor dFdCDP, employs a dual-pronged attack to halt DNA replication. This involves the direct inhibition of DNA polymerases through incorporation into the growing DNA strand and the indirect depletion of essential precursors for DNA synthesis.

Inhibition of Ribonucleotide Reductase and Depletion of dNTP Pools

The diphosphorylated metabolite, dFdCDP, is a potent, mechanism-based inhibitor of ribonucleotide reductase (RNR).[6][7][8] RNR is the enzyme responsible for the conversion of ribonucleoside diphosphates to deoxyribonucleoside diphosphates, a crucial step in the de novo synthesis of deoxyribonucleoside triphosphates (dNTPs).[6] Inhibition of RNR by dFdCDP leads to a significant reduction in the intracellular pools of all dNTPs, most notably deoxycytidine triphosphate (dCTP).[9]

This depletion of the dCTP pool has a profound impact on gemcitabine's efficacy, a phenomenon known as "self-potentiation." The reduced competition from dCTP enhances the incorporation of dFdCTP into DNA.[3][10]

| Parameter | Value | Cell Line/System | Reference |

| IC50 for RNR by dFdCDP | 4 µM | Partially purified RNR | [9] |

| dFdCDP concentration for 50% inhibition of in situ RNR activity | 0.3 µM | CCRF-CEM cells | [9] |

Table 1: Quantitative Data on Ribonucleotide Reductase Inhibition by dFdCDP

Incorporation into DNA and "Masked Chain Termination"

The primary mechanism of dFdCTP's cytotoxicity is its incorporation into the growing DNA strand by DNA polymerases, where it competes with the natural substrate, dCTP.[1][3] Once incorporated, dFdCTP facilitates a unique process known as "masked chain termination."[11][12]

Following the incorporation of dFdCMP, DNA polymerase is able to add one more deoxynucleotide to the 3'-end of the growing strand.[13] This additional nucleotide effectively "masks" the gemcitabine analogue from recognition and excision by the 3'→5' proofreading exonuclease activity of DNA polymerases.[13] The presence of the internally positioned dFdCMP ultimately halts further DNA chain elongation, leading to stalled replication forks and the induction of apoptosis.[10][11]

| Parameter | Value | DNA Polymerase | Reference |

| Apparent Ki of dFdCTP | 11.2 µM | DNA Polymerase α | [13] |

| Apparent Ki of dFdCTP | 14.4 µM | DNA Polymerase ε | [13] |

| Incorporation Efficiency (dCTP/dFdCTP) | 432-fold lower for dFdCTP | DNA Polymerase γ | [14] |

Table 2: Kinetic Parameters for the Inhibition of DNA Polymerases by dFdCTP

Cellular Consequences of DNA Synthesis Inhibition

The disruption of DNA replication by dFdCTP triggers a cascade of cellular events, culminating in cell death.

Cell Cycle Arrest

The inhibition of DNA synthesis primarily leads to an arrest of cells in the S-phase of the cell cycle. The extent and duration of this arrest are dependent on the concentration of gemcitabine and the duration of exposure.

| Cell Line | Gemcitabine Concentration | Duration of Treatment | Effect on Cell Cycle | Reference |

| PANC-1 | 16 mg/L | 48 hours | S-phase arrest | |

| AsPC-1 | 50 nmol/L | 24 hours | Synchronization in G2/M phase after drug removal |

Table 3: Effects of Gemcitabine on Cell Cycle Distribution in Pancreatic Cancer Cell Lines

Induction of Apoptosis

The persistent DNA damage and stalled replication forks caused by dFdCTP incorporation ultimately activate the apoptotic machinery. Gemcitabine-induced apoptosis is a complex process involving multiple signaling pathways. Both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways can be activated, leading to the activation of caspases, which are the key executioners of apoptosis.[15][16] The activation of p38 MAPK and the modulation of Bcl-2 family proteins are also implicated in this process.[16][17]

| Cell Line | Gemcitabine Concentration | Duration of Treatment | Apoptosis Measurement | Result | Reference |

| PANC-1 | 16 mg/L | 48 hours | DNA Fragmentation ELISA | 44.7% fragmentation (vs. 25.3% in control) | |

| H1299 | 100 nM | 48-72 hours | Flow Cytometry (Sub-G1) | Increased sub-G1 population | [18] |

Table 4: Quantitative Analysis of Gemcitabine-Induced Apoptosis

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of gemcitabine's mechanism of action.

DNA Polymerase Inhibition Assay

Objective: To determine the inhibitory effect of dFdCTP on the activity of DNA polymerases.

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing a DNA template-primer, the four standard dNTPs (one of which is radiolabeled, e.g., [³H]dTTP), reaction buffer, and the purified DNA polymerase enzyme.

-

Inhibitor Addition: Add varying concentrations of dFdCTP to the reaction mixtures. A control reaction without dFdCTP is also prepared.

-

Initiation and Incubation: Initiate the reaction by adding the enzyme or dNTPs and incubate at the optimal temperature for the polymerase (e.g., 37°C).

-

Termination: Stop the reaction at various time points by adding a quenching solution (e.g., EDTA).

-

Quantification of DNA Synthesis: Precipitate the newly synthesized DNA (containing the radiolabel) using trichloroacetic acid (TCA). Collect the precipitate on a filter and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the rate of DNA synthesis for each dFdCTP concentration. Determine the IC50 value (the concentration of dFdCTP that inhibits 50% of the polymerase activity) and the Ki value (inhibition constant) through kinetic analysis (e.g., Lineweaver-Burk or Dixon plots).[13]

Ribonucleotide Reductase Activity Assay

Objective: To measure the inhibitory effect of dFdCDP on RNR activity.

Methodology:

-

Cell Lysate Preparation: Prepare a crude cell extract containing active RNR from cultured cells.

-

Reaction Mixture: Set up a reaction mixture containing the cell lysate, a ribonucleoside diphosphate substrate (e.g., [³H]CDP), ATP (as an allosteric activator), a reducing agent (e.g., dithiothreitol), and the reaction buffer.

-

Inhibitor Addition: Add varying concentrations of dFdCDP to the reaction mixtures.

-

Incubation: Incubate the reaction mixtures at 37°C for a defined period.

-

Conversion to Triphosphate and DNA Incorporation: The product, [³H]dCDP, is converted to [³H]dCTP by endogenous kinases and subsequently incorporated into DNA by endogenous DNA polymerases.

-

Quantification: Stop the reaction and precipitate the DNA. Measure the radioactivity incorporated into the DNA to determine the RNR activity.

-

Data Analysis: Calculate the percentage of RNR inhibition for each dFdCDP concentration and determine the IC50 value.[9]

Quantification of Intracellular dFdCTP and dNTP Pools by HPLC

Objective: To measure the intracellular concentrations of dFdCTP and the endogenous dNTPs.

Methodology:

-

Cell Culture and Treatment: Culture the cells of interest and treat them with gemcitabine for the desired time and concentration.

-

Nucleotide Extraction: Harvest the cells and extract the nucleotides using a cold acid solution (e.g., trichloroacetic acid or perchloric acid).

-

Neutralization: Neutralize the acid extract.

-

HPLC Analysis: Separate the nucleotides using high-performance liquid chromatography (HPLC) with an anion-exchange or reverse-phase column.[19][20]

-

Detection and Quantification: Detect the nucleotides using a UV detector. Quantify the concentrations of dFdCTP and dNTPs by comparing their peak areas to those of known standards.[19][20]

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the distribution of cells in different phases of the cell cycle after gemcitabine treatment.

Methodology:

-

Cell Treatment and Harvesting: Treat cultured cells with gemcitabine. Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in cold ethanol (e.g., 70%) to permeabilize the cell membrane.[21]

-

Staining: Resuspend the fixed cells in a staining solution containing a fluorescent DNA intercalating agent, such as propidium iodide (PI), and RNase A (to prevent staining of double-stranded RNA).[21][22]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the DNA content of each cell.

-

Data Analysis: Generate a histogram of DNA content. Cells in G0/G1 phase will have 2n DNA content, cells in G2/M phase will have 4n DNA content, and cells in S phase will have a DNA content between 2n and 4n. The percentage of cells in each phase is calculated.[21][22]

Apoptosis Detection by TUNEL Assay

Objective: To detect DNA fragmentation, a hallmark of apoptosis, in gemcitabine-treated cells.

Methodology:

-

Cell/Tissue Preparation: Prepare cells grown on coverslips or tissue sections for analysis.

-

Fixation and Permeabilization: Fix the samples (e.g., with paraformaldehyde) and permeabilize them (e.g., with Triton X-100).

-

TdT-Mediated dUTP Nick End Labeling (TUNEL): Incubate the samples with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and labeled dUTP (e.g., BrdUTP or fluorescently labeled dUTP). TdT adds the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

-

Detection: If using BrdUTP, detect the incorporated label with a fluorescently labeled anti-BrdU antibody. If using a fluorescently labeled dUTP, visualize the fluorescence directly.

-

Microscopy and Quantification: Analyze the samples using fluorescence microscopy. The number of TUNEL-positive (apoptotic) cells is counted and expressed as a percentage of the total number of cells.

Conclusion

This compound is a highly effective inhibitor of DNA synthesis, acting through a sophisticated and multifaceted mechanism. Its active metabolites, dFdCDP and dFdCTP, work in concert to deplete the necessary building blocks for DNA replication and to directly terminate the growing DNA chain in a manner that evades immediate repair. This comprehensive disruption of DNA synthesis leads to cell cycle arrest and the induction of apoptosis, forming the basis of gemcitabine's potent anticancer activity. A thorough understanding of these molecular mechanisms, supported by quantitative data and robust experimental methodologies, is crucial for the continued development and optimization of gemcitabine-based chemotherapeutic regimens and for the design of novel anticancer agents that target DNA replication.

References

- 1. What is the mechanism of Gemcitabine? [synapse.patsnap.com]

- 2. DNA polymerases as targets of anticancer nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cellular pharmacology of gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gemcitabine metabolic pathway genetic polymorphisms and response in non-small cell lung cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. Mechanism for ribonucleotide reductase inactivation by the anticancer drug gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Understanding ribonucleotide reductase inactivation by gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of ribonucleotide reduction in CCRF-CEM cells by 2',2'-difluorodeoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Action of 2',2'-difluorodeoxycytidine on DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Kinetic Investigation of the Inhibitory Effect of Gemcitabine on DNA Polymerization Catalyzed by Human Mitochondrial DNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Gemcitabine induces apoptosis and autophagy via the AMPK/mTOR signaling pathway in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. A new, simple method for quantifying this compound in cancer cells using isocratic high‐performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Analysis of intracellular nucleoside triphosphate levels in normal and tumor cell lines by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. assaygenie.com [assaygenie.com]

- 22. Flow cytometry with PI staining | Abcam [abcam.com]

Gemcitabine Triphosphate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gemcitabine, a cornerstone of chemotherapy for various solid tumors, exerts its cytotoxic effects through its active metabolite, gemcitabine triphosphate (dFdCTP). This technical guide provides an in-depth exploration of the chemical structure, synthesis, and mechanism of action of this compound. Detailed experimental protocols for its synthesis and analysis are provided, alongside a quantitative summary of its structural parameters. Furthermore, key signaling pathways involved in its anticancer activity are visualized to facilitate a deeper understanding of its molecular interactions.

Chemical Structure of this compound

This compound is a synthetic nucleoside analog, specifically a deoxycytidine analog, characterized by the presence of two fluorine atoms at the 2' position of the deoxyribose sugar. This structural modification is pivotal to its mechanism of action. The triphosphate moiety is attached to the 5' position of the sugar.

Molecular Formula: C₉H₁₄F₂N₃O₁₃P₃[1]

IUPAC Name: [[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate[1]

Synonyms: dFdCTP, 2',2'-Difluorodeoxycytidine 5'-triphosphate[1]

Structural Parameters

Table 1: Computed Structural Parameters of Gemcitabine (Nucleoside Portion)

| Parameter | Bond/Angle | Value (DFT Calculation) |

| Bond Lengths (Å) | ||

| C-F (average) | 1.364 | |

| C-N (glycosidic) | 1.465 | |

| C=O | 1.223 | |

| C-N (in ring) | 1.370 (average) | |

| Bond Angles (°) | ||

| F-C-F | 105.7 | |

| N-C-N (in ring) | 118.9 (average) | |

| Dihedral Angles (°) | ||

| Glycosidic Torsion Angle (χ) | -150 to +150 (conformational flexibility) |

Note: The values presented are based on DFT calculations for gemcitabine and serve as an approximation for the nucleoside moiety of this compound.[3][4][5][6]

Experimental Protocols

Chemical Synthesis of this compound (as a tris(triethylammonium) salt)

This protocol outlines a method for the chemical synthesis of this compound.

Materials:

-

Gemcitabine hydrochloride

-

Phosphorus oxychloride (POCl₃)

-

Trimethyl phosphate ((MeO)₃PO)

-

Trifluoroacetic anhydride ((CF₃CO)₂O)

-

Triethylamine (TEA)

-

N,N-dimethylaniline

-

Acetonitrile

-

1-methylimidazole

-

Tris(tetrabutylammonium) hydrogen pyrophosphate ((nBu₄N)₃HP₂O₇)

-

DEAE Sephadex A25

-

Triethylammonium bicarbonate (TEAB) buffer

Procedure:

-

Monophosphorylation: Gemcitabine hydrochloride is added portion-wise to a mixture of phosphorus oxychloride in trimethyl phosphate at a low temperature (e.g., 0-5 °C). The reaction is slowly warmed to room temperature and stirred for several hours to yield gemcitabine monophosphate (dFdCMP).

-

Activation of Monophosphate: The resulting dFdCMP is then treated with trifluoroacetic anhydride in the presence of triethylamine and N,N-dimethylaniline in acetonitrile.

-

Triphosphate Formation: The activated monophosphate is reacted with tris(tetrabutylammonium) hydrogen pyrophosphate in the presence of 1-methylimidazole and triethylamine in acetonitrile.

-

Purification: The crude this compound is purified by ion-exchange chromatography using a DEAE Sephadex A25 column, eluting with a gradient of triethylammonium bicarbonate buffer.

Quantification of this compound by HPLC-MS/MS

This protocol provides a general framework for the quantification of intracellular dFdCTP.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS)

Procedure:

-

Sample Preparation: Cellular extracts containing dFdCTP are prepared by lysing cells and extracting the nucleotides, often using a perchloric acid precipitation method followed by neutralization.

-

Chromatographic Separation: The extracted nucleotides are separated on a suitable HPLC column, such as a porous graphitic carbon or an anion-exchange column, using an appropriate mobile phase gradient.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into the mass spectrometer. dFdCTP is detected and quantified using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions.

-

Quantification: The concentration of dFdCTP in the sample is determined by comparing its peak area to that of a standard curve generated with known concentrations of a dFdCTP standard.[7][8][9][10]

Signaling Pathways and Mechanism of Action

Gemcitabine is a prodrug that requires intracellular phosphorylation to its active triphosphate form, dFdCTP, to exert its cytotoxic effects.[11][12]

Metabolic Activation of Gemcitabine

The metabolic activation of gemcitabine is a critical prerequisite for its anticancer activity.

Mechanism of Action of this compound

dFdCTP exerts its cytotoxic effects through two primary mechanisms: incorporation into DNA and inhibition of ribonucleotide reductase.[11][12]

DNA Incorporation and Masked Chain Termination: this compound competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing DNA strand by DNA polymerase.[11][12] After the incorporation of dFdCTP, one additional nucleotide is added before DNA synthesis is halted. This "masked chain termination" prevents DNA repair enzymes from excising the gemcitabine nucleotide, leading to irreparable DNA damage and subsequent apoptosis (programmed cell death).[12]

Inhibition of Ribonucleotide Reductase: The diphosphate form of gemcitabine (dFdCDP), which is in equilibrium with dFdCTP, is a potent inhibitor of ribonucleotide reductase (RNR).[11] RNR is a critical enzyme responsible for converting ribonucleotides to deoxyribonucleotides, the building blocks of DNA. Inhibition of RNR leads to a depletion of the intracellular pool of deoxynucleotides, which further enhances the incorporation of dFdCTP into DNA, a phenomenon known as self-potentiating.[12]

Conclusion

This compound is the key cytotoxic metabolite of the widely used anticancer agent, gemcitabine. Its unique chemical structure, with the difluorinated sugar moiety, underpins its dual mechanism of action: halting DNA replication through masked chain termination and depleting the building blocks of DNA by inhibiting ribonucleotide reductase. A thorough understanding of its structure, synthesis, and molecular interactions is crucial for the development of novel therapeutic strategies and for optimizing its clinical use. This guide provides a foundational resource for researchers and professionals in the field of oncology drug development.

References

- 1. This compound | C9H14F2N3O13P3 | CID 130659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rcsb.org [rcsb.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A novel method for quantification of gemcitabine and its metabolites 2',2'-difluorodeoxyuridine and this compound in tumour tissue by LC-MS/MS: comparison with (19)F NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Stability-Indicating HPLC Determination of Gemcitabine in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. ajgreenchem.com [ajgreenchem.com]

- 11. What is the mechanism of Gemcitabine? [synapse.patsnap.com]

- 12. Preclinical characteristics of gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]

Gemcitabine Triphosphate: A Technical Guide to Its Function as a Masked Chain Terminator

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gemcitabine (2',2'-difluorodeoxycytidine, dFdC) is a potent nucleoside analog and a cornerstone of chemotherapy for various solid tumors, including pancreatic, non-small cell lung, and breast cancers.[1] Its efficacy stems from its intracellular conversion to active phosphate metabolites that disrupt DNA synthesis through a unique mechanism known as "masked chain termination." This technical guide provides an in-depth examination of the molecular pharmacology of gemcitabine triphosphate (dFdCTP), its interaction with DNA polymerases, the synergistic role of gemcitabine diphosphate (dFdCDP) in depleting deoxynucleotide pools, and the experimental protocols used to elucidate these mechanisms.

The Core Mechanism: From Prodrug to Apoptosis

Gemcitabine's cytotoxic activity is the result of a multi-step intracellular process involving cellular uptake, metabolic activation, and a dual attack on DNA synthesis.

Cellular Uptake and Metabolic Activation

As a hydrophilic molecule, the prodrug gemcitabine requires active transport into the cell, primarily mediated by human equilibrative and concentrative nucleoside transporters (hENTs and hCNTs).[1][2] Once inside the cell, it undergoes sequential phosphorylation to become pharmacologically active. This process is initiated by deoxycytidine kinase (dCK) , which catalyzes the rate-limiting conversion of gemcitabine to gemcitabine monophosphate (dFdCMP).[3][4] Subsequent phosphorylations by UMP/CMP kinase (CMPK1) and nucleoside-diphosphate kinase (NDPK) produce the active metabolites, gemcitabine diphosphate (dFdCDP) and this compound (dFdCTP), respectively.[1]

Dual Mechanisms of Action

The cytotoxicity of gemcitabine is driven by its two active metabolites, dFdCDP and dFdCTP, which target different essential components of DNA replication.

-

Inhibition of Ribonucleotide Reductase (RNR) by dFdCDP : Gemcitabine diphosphate is a potent, mechanism-based inhibitor of ribonucleotide reductase, the enzyme responsible for converting ribonucleoside diphosphates into the deoxyribonucleoside diphosphates (dNDPs) required for DNA synthesis.[5][6] By inactivating RNR, dFdCDP depletes the intracellular pool of deoxynucleotides, most critically, deoxycytidine triphosphate (dCTP).[5]

-

Masked Chain Termination by dFdCTP : this compound structurally mimics dCTP and competes with it for incorporation into the growing DNA strand by DNA polymerases.[7][8] After a DNA polymerase incorporates a dFdCMP residue, it is uniquely able to add one more standard deoxynucleotide before polymerization is irreversibly halted.[5][7] This subsequent nucleotide addition "masks" the incorporated gemcitabine analog, rendering it a poor substrate for removal by the 3'–5' proofreading exonuclease activity of the polymerase.[5][7] This process, termed "masked chain termination," effectively locks the drug into the DNA, leading to S-phase cell cycle arrest and the initiation of apoptosis.[2][5]

Self-Potentiation

The dual actions of gemcitabine's metabolites create a synergistic feedback loop known as self-potentiation.[5] The dFdCDP-mediated inhibition of RNR reduces intracellular dCTP levels. This reduction in the natural competitor (dCTP) enhances the probability that dFdCTP will be incorporated into DNA, thereby increasing the drug's cytotoxic efficacy.[5]

Quantitative Data

The interactions of gemcitabine's metabolites with their enzymatic targets have been characterized kinetically. The following tables summarize key quantitative data from in vitro and cellular studies.

Table 1: Kinetic Parameters of dFdCTP with DNA Polymerases

| Parameter | Enzyme | Value | Substrate Context | Reference(s) |

| Ki (app) | DNA Polymerase α | 11.2 µM | - | [7] |

| Ki (app) | DNA Polymerase ε | 14.4 µM | - | [7] |

| IC50 | DNA Polymerase α | 11 µM | - | [9][10] |

| IC50 | DNA Polymerase ε | 14 µM | - | [9][10] |

| Kd | DNA Polymerase γ | 10.4 ± 1.1 µM | dFdCTP | [11] |

| kp | DNA Polymerase γ | 0.98 ± 0.05 s⁻¹ | dFdCTP | [11] |

| Kd | DNA Polymerase γ | 0.9 ± 0.2 µM | dCTP (control) | [11] |

| kp | DNA Polymerase γ | 37 ± 2 s⁻¹ | dCTP (control) | [11] |

| Incorporation Efficiency (kp/Kd) | DNA Polymerase γ | 432-fold lower | dFdCTP vs. dCTP | [11][12] |

| Excision Rate | DNA Polymerase γ | 50-fold slower | 3'-dFdCMP vs. 3'-dCMP | [11][12] |

Table 2: Inhibition of Ribonucleotide Reductase (RNR) by dFdCDP

| Parameter | Enzyme Source | Value | Notes | Reference(s) |

| IC50 | Partially purified RNR | 4 µM | Direct enzyme assay | |

| Cellular Conc. for 50% Inhibition | CCRF-CEM cells | 0.3 µM | In situ RNR activity | |

| Inactivation Stoichiometry | Human RNR | 0.5 eq dFdCDP / α subunit | Results in complete loss of activity | [1] |

Table 3: Intracellular Concentrations of Gemcitabine and Metabolites

| Cell Line / Type | Condition | dFdCTP Conc. (pmol/10⁶ cells) | dCTP Conc. (pmol/10⁶ cells) | Reference(s) |

| K562 Leukemia | 10 µM dFdC (4h) | ~150 | ~10 | |

| A2780 Ovarian | 10 µM dFdC (4h) | ~25 | ~20 | |

| HT29 Colon | 10 µM dFdC (4h) | ~10 | ~25 | |

| CHO | 100 µM dFdC (4h) | (Not specified) | Reduced to 50% of control | |

| Patient PBMCs | Post-infusion | Mean AUC₀₋₂₄: 2640 µM*h | (Not measured) |

Note: Concentrations can vary significantly based on cell type, drug exposure time, and dose.

Experimental Protocols

The characterization of gemcitabine's mechanism relies on a suite of specialized biochemical and analytical techniques.

Quantification of Intracellular dFdCTP by HPLC

This protocol allows for the measurement of the key active metabolite within cells.

-

Cell Culture and Treatment : Plate cells (e.g., 1-5 x 10⁷ cells per sample) and treat with desired concentrations of gemcitabine for specified time points.

-

Cell Harvesting and Lysis : Harvest cells by trypsinization or scraping, wash with ice-cold PBS, and count. Resuspend the cell pellet in a known volume of ice-cold 0.4 M perchloric acid to lyse the cells and precipitate proteins.

-

Extraction : Vortex the lysate vigorously and incubate on ice for 10-15 minutes. Centrifuge at high speed (e.g., 15,000 x g) for 5 minutes at 4°C to pellet protein and cell debris.

-

Neutralization : Carefully transfer the acidic supernatant to a new tube. Neutralize the extract by adding a calculated volume of potassium hydroxide (e.g., 0.5 N KOH). The formation of a potassium perchlorate precipitate will be observed.

-

Sample Clarification : Centrifuge again to pellet the precipitate. The resulting neutralized supernatant contains the acid-soluble nucleotide pool.

-

HPLC Analysis :

-

Column : Anion-exchange column (e.g., TSK gel DEAE-2SW).

-

Mobile Phase : Isocratic elution with a phosphate buffer containing an organic modifier (e.g., 0.06 M Na₂HPO₄, pH 6.9, with 20% acetonitrile).

-

Flow Rate : 0.7 - 1.0 mL/min.

-

Detection : UV absorbance at 254 nm or 268 nm.

-

Quantification : Compare the peak area of dFdCTP in the sample to a standard curve generated with known concentrations of a dFdCTP standard. Express results as pmol/10⁶ cells.

-

Quantification of Gemcitabine Incorporation into DNA by LC-MS/MS

This method provides a direct measure of target engagement by quantifying the amount of gemcitabine integrated into the host genome.[1]

-

DNA Extraction : Isolate high-quality genomic DNA from treated cells or tissues using a standard commercial kit or phenol-chloroform extraction. Quantify the DNA concentration accurately (e.g., via UV spectrophotometry).

-

Enzymatic Hydrolysis :

-

Step 1 : Incubate ~25 µg of DNA with nuclease P1 in a suitable buffer (e.g., sodium acetate, pH 5.3, containing ZnSO₄) at 37-50°C for 2-4 hours. This digests the DNA into deoxynucleoside 3'-monophosphates.

-

Step 2 : Add alkaline phosphatase and a compatible buffer (e.g., Tris-HCl, pH 8.0) and incubate further at 37°C for 2-4 hours. This dephosphorylates the mononucleotides to yield free deoxynucleosides, including dFdC and native deoxynucleosides like deoxyguanosine (dG).

-

-

Sample Preparation : Add an internal standard (e.g., stable isotope-labeled [¹³C,¹⁵N₂]dFdC and [¹³C₅,¹⁵N₅]dG). Precipitate enzymes by adding an organic solvent like acetonitrile, then centrifuge to clarify the sample.

-

LC-MS/MS Analysis :

-

Chromatography : Use a reverse-phase C18 column with a gradient elution (e.g., water/formic acid and acetonitrile/formic acid).

-

Mass Spectrometry : Operate in positive electrospray ionization (ESI) mode.

-

Detection : Use Selected Reaction Monitoring (SRM) to monitor specific precursor-to-product ion transitions for dFdC, dG, and their respective internal standards.

-

-

Data Analysis : Quantify dFdC and dG against their respective standard curves. Report the result as a ratio (e.g., pmol dFdC / µmol dG) to normalize for the amount of DNA analyzed.[1]

References

- 1. Enhanced subunit interactions with gemcitabine-5′-diphosphate inhibit ribonucleotide reductases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A ribonucleotide reductase inhibitor with deoxyribonucleoside‐reversible cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism for ribonucleotide reductase inactivation by the anticancer drug gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Activity modulation in anaerobic ribonucleotide reductases: nucleotide binding to the ATP-cone allosterically mediates substrate binding to the active site [elifesciences.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. omicsonline.org [omicsonline.org]

- 8. ClinPGx [clinpgx.org]

- 9. A ribonucleotide reductase inhibitor with deoxyribonucleoside-reversible cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Nucleotide binding to the ATP-cone in anaerobic ribonucleotide reductases allosterically regulates activity by modulating substrate binding | eLife [elifesciences.org]

- 11. Insight into the mechanism of inactivation of ribonucleotide reductase by gemcitabine 5′-diphosphate in the presence or absence of reductant - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Interference of this compound with the measurements of deoxynucleotides using an optimized DNA polymerase elongation assay - PubMed [pubmed.ncbi.nlm.nih.gov]

self-potentiation mechanism of gemcitabine triphosphate

An In-depth Technical Guide on the Self-Potentiation Mechanism of Gemcitabine Triphosphate

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Gemcitabine (2',2'-difluorodeoxycytidine, dFdC) is a cornerstone of chemotherapy for various solid tumors, including pancreatic, non-small cell lung, and breast cancers.[1][2] Its efficacy is significantly enhanced by a unique pharmacological property known as self-potentiation. This phenomenon arises from the intricate interplay between gemcitabine's metabolites and key cellular enzymes involved in nucleotide metabolism. This technical guide delineates the core molecular mechanisms of gemcitabine's self-potentiation, presents key quantitative data, details relevant experimental protocols, and provides visual diagrams of the involved pathways and workflows.

The process begins with the intracellular phosphorylation of gemcitabine by deoxycytidine kinase (dCK) to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms.[3][4][5][6][7] The diphosphorylated metabolite, dFdCDP, potently inhibits ribonucleotide reductase (RNR), the enzyme responsible for converting ribonucleotides into the deoxyribonucleotides required for DNA synthesis.[1][2][3][7][8][9][10] This inhibition leads to a significant depletion of the intracellular pool of deoxycytidine triphosphate (dCTP). The reduction in dCTP levels has a dual effect: it minimizes the natural competition for dFdCTP's incorporation into DNA and, crucially, it alleviates the feedback inhibition that dCTP normally exerts on dCK.[1][3] This results in a positive feedback loop, accelerating the phosphorylation of gemcitabine and amplifying the production of its active metabolites.[1][10] Ultimately, this cascade of events potentiates the cytotoxic effects of gemcitabine by maximizing the incorporation of dFdCTP into DNA, where it leads to "masked chain termination" and apoptosis.[1][3][4][6][10]

The Core Mechanism of Self-Potentiation

The self-potentiation of gemcitabine is a multi-step intracellular process that enhances its own cytotoxic activity. The key events are detailed below.

Intracellular Transport and Activation

Gemcitabine, being a hydrophilic molecule, requires nucleoside transporters (e.g., SLC29A1, SLC28A1) to enter the cell.[1] Once inside, this prodrug undergoes a series of phosphorylation steps to become pharmacologically active.[4][5][11]

-

Monophosphorylation: Deoxycytidine kinase (dCK), the rate-limiting enzyme in this pathway, phosphorylates gemcitabine to gemcitabine monophosphate (dFdCMP).[1][5][12]

-

Diphosphorylation: UMP/CMP kinase (CMPK1) further phosphorylates dFdCMP to gemcitabine diphosphate (dFdCDP).[1][12]

-

Triphosphorylation: Nucleoside-diphosphate kinase (NDPK) completes the activation by converting dFdCDP to the active this compound (dFdCTP).[1]

Concurrently, a significant portion of gemcitabine can be inactivated by cytidine deaminase (CDA), which converts it to the inactive metabolite 2',2'-difluorodeoxyuridine (dFdU).[1][5][7] The balance between the activation pathway via dCK and the inactivation pathway via CDA is a critical determinant of gemcitabine's efficacy.[13][14]

Inhibition of Ribonucleotide Reductase (RNR)

The first key step in self-potentiation is the potent inhibition of ribonucleotide reductase (RNR) by gemcitabine diphosphate (dFdCDP).[3][7][8][9] RNR is essential for de novo DNA synthesis as it catalyzes the formation of deoxyribonucleotides from their corresponding ribonucleotides.[1][3][9] dFdCDP acts as a mechanism-based inhibitor of RNR, leading to the enzyme's inactivation.[8][9][15]

Depletion of Deoxynucleotide Pools

The inactivation of RNR by dFdCDP leads to a significant reduction in the intracellular pools of all deoxynucleoside triphosphates (dNTPs), most importantly, deoxycytidine triphosphate (dCTP).[1][3][9][16] For instance, a 4-hour exposure to 100 µM gemcitabine in Chinese hamster ovary (CHO) cells reduced cellular dCTP concentrations to 50% of control levels.[16] This depletion of the natural dCTP pool is central to the self-potentiation mechanism.

Positive Feedback on Deoxycytidine Kinase (dCK)

Deoxycytidine kinase (dCK) activity is allosterically regulated and subject to feedback inhibition by dCTP.[1][10] The gemcitabine-induced depletion of dCTP pools lifts this inhibition, leading to an increase in dCK activity.[1] This creates a positive feedback loop: the initial phosphorylation of gemcitabine leads to RNR inhibition, which causes dCTP depletion, which in turn enhances dCK activity, resulting in more rapid and extensive phosphorylation of gemcitabine.[1][3][10] This feedback mechanism ensures a sustained and amplified supply of the active metabolites dFdCDP and dFdCTP.

Enhanced Incorporation into DNA and RNA

The ultimate cytotoxic effect of gemcitabine is primarily mediated by the incorporation of dFdCTP into DNA.[4][6] The self-potentiation mechanism enhances this process in two ways:

-

Increased dFdCTP Availability: The positive feedback on dCK increases the intracellular concentration of dFdCTP.

-

Reduced Competition: The depletion of the endogenous dCTP pool reduces the competition for DNA polymerase, thereby favoring the incorporation of dFdCTP into the elongating DNA strand.[2][3][9]

Once incorporated, dFdCTP causes "masked chain termination," where after its insertion, one more deoxynucleotide is added before DNA polymerase is unable to proceed.[1][3][4][6][10] This makes the lesion difficult for proofreading exonucleases to remove, leading to irreparable DNA damage and apoptosis.[3][4] Gemcitabine can also be incorporated into RNA, which may represent an additional, though less understood, mechanism of action.[5][17]

Additional Mechanisms: CTP Synthetase Inhibition

High intracellular concentrations of dFdCTP have also been shown to inhibit CTP synthetase.[16][18] This enzyme is responsible for the de novo synthesis of CTP from UTP.[16] Inhibition of CTP synthetase further depletes the CTP and, consequently, the dCTP pools, adding another layer to the self-potentiation effect.[16][18] Research indicates that dFdCTP has a binding affinity for CTP synthase that is approximately 80-fold greater than that of CTP itself.[19]

Quantitative Data

The following tables summarize key quantitative data related to the self-potentiation mechanism of gemcitabine.

Table 1: Enzyme Kinetics for Gemcitabine Activation

| Enzyme | Substrate | K_m_ (µmol/L) | Cell Line / System | Reference |

|---|---|---|---|---|

| Deoxycytidine Kinase (dCK) | Gemcitabine | 4.6 | - | [5] |

| Deoxycytidine Kinase (dCK) | Deoxycytidine | 1.5 | - |[5] |

Table 2: Cellular Nucleotide Pool Modulation by Gemcitabine

| Cell Line | Gemcitabine Conc. (µM) | Exposure Time (h) | Nucleotide | % of Control | Reference |

|---|---|---|---|---|---|

| CHO | 100 | 4 | dCTP | 50% | [16] |

| CHO | 100 | 4 | CTP | 5.9% | [16] |

| CCRF-CEM | 0.1 | 4 | DNA Synthesis | ~5% | [17] |

| A2780 | 0.1 | 4 | DNA Synthesis | ~5% | [17] |

| Colon 26-10 | 0.1 | 4 | DNA Synthesis | ~5% |[17] |

Table 3: Cytotoxicity and its Correlation with Enzyme Activity

| Cell Line | Resistance Factor (IC_50_) | Correlated Enzyme Change | Reference |

|---|---|---|---|

| Hematopoietic Cell Line | 2.4-fold | CDA Overexpression | [5] |

| Pancreatic, Gastric, Colon, Bile Duct Cancer Lines | - | DCK Inactivation/Mutation in Resistant Lines |[20] |

Experimental Protocols

Detailed methodologies are crucial for studying the complex mechanism of gemcitabine's self-potentiation.

Deoxycytidine Kinase (dCK) Activity Assay

This protocol is adapted from methods used to measure the phosphorylation of gemcitabine.[12][21][22]

Principle: The assay measures the rate of conversion of a substrate (e.g., [3H]-deoxycytidine or gemcitabine) to its monophosphorylated product by dCK present in cell lysates.[22] An alternative method monitors ATP consumption via a luciferase-based chemiluminescent reaction, where the signal is inversely correlated to dCK activity.[21]

Methodology (Radiolabel-based):

-

Cell Lysate Preparation:

-

Harvest cultured cells (e.g., 1x10^7 cells) and wash with ice-cold PBS.

-

Resuspend the cell pellet in a lysis buffer (e.g., 10 mM Tris-HCl pH 7.5, 10 mM KCl, 1.5 mM MgCl2, 0.5 mM DTT, and protease inhibitors).

-

Homogenize the cells and centrifuge at 14,000 x g for 30 minutes at 4°C to obtain the cytosolic supernatant containing dCK.

-

Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay).

-

-

Kinase Reaction:

-

Prepare a reaction mixture containing Tris-HCl buffer, ATP, MgCl2, DTT, and a fluoride salt (to inhibit phosphatases).

-

Add a known amount of cell lysate (e.g., 50-100 µg of protein) to the reaction mixture.

-

Initiate the reaction by adding the radiolabeled substrate, such as [3H]-deoxycytidine.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Separation and Quantification:

-

Stop the reaction by spotting the mixture onto anion-exchange filter paper discs (e.g., DE-81).

-

Wash the discs multiple times with a formic acid or ammonium formate solution to remove the unphosphorylated substrate.

-

Dry the discs and measure the radioactivity corresponding to the trapped phosphorylated product using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate the amount of product formed per unit time per milligram of protein to determine the specific activity of dCK.

-

Ribonucleotide Reductase (RNR) Activity Assay

This protocol is based on established methods for measuring RNR activity, often involving radiolabeled substrates.[23][24]

Principle: The assay quantifies the conversion of a radiolabeled ribonucleoside diphosphate (e.g., [3H]-CDP) to its corresponding deoxyribonucleoside diphosphate (dCDP) by the RNR enzyme complex. The effect of inhibitors like dFdCDP can be determined by their inclusion in the reaction.

Methodology:

-

Enzyme and Reaction Component Preparation:

-

Purify RNR subunits (R1 and R2) or use cell extracts containing the active enzyme.

-

Prepare a reaction buffer containing HEPES, MgCl2, ATP (as an allosteric activator), and a reducing system (e.g., thioredoxin, thioredoxin reductase, and NADPH).

-

-

Enzymatic Reaction:

-

Combine the RNR subunits, reaction buffer, and the reducing system in a reaction tube. If testing an inhibitor, add it at this stage.

-

Pre-incubate the mixture at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the radiolabeled substrate (e.g., [5-3H]CDP).

-

Allow the reaction to proceed for a set time (e.g., 4-10 minutes), taking aliquots at various time points.

-

-

Reaction Quenching and Product Analysis:

-

Quench each aliquot by adding a strong acid (e.g., perchloric acid).[24]

-

Neutralize the samples (e.g., with KOH).[24]

-

To analyze the product, the dCDP can be dephosphorylated to deoxycytidine using a phosphatase (e.g., snake venom phosphodiesterase).

-

Separate the resulting deoxycytidine from the remaining cytidine using HPLC or thin-layer chromatography.

-

-

Quantification:

-

Quantify the amount of radiolabeled deoxycytidine product using liquid scintillation counting.

-

Calculate the specific activity of RNR as nmol of product formed per minute per mg of protein.

-

Quantification of Gemcitabine and its Metabolites via LC-MS/MS

This protocol provides a highly sensitive method for the simultaneous quantification of gemcitabine (dFdC), dFdU, and dFdCTP in tumor tissue or cells.[25][26]

Principle: Liquid chromatography (LC) separates the compounds of interest based on their physicochemical properties, and tandem mass spectrometry (MS/MS) provides sensitive and specific detection and quantification based on their mass-to-charge ratios and fragmentation patterns.

Methodology:

-

Sample Preparation and Extraction:

-

Weigh a small amount of frozen tumor tissue (e.g., 10-20 mg) or a cell pellet.

-

Homogenize the sample in an ice-cold extraction solution (e.g., 50% v/v acetonitrile) containing an internal standard (e.g., 13C9, 15N3-cytidine triphosphate) and a CDA inhibitor like tetrahydrouridine to prevent ex-vivo degradation of gemcitabine.[25]

-

Centrifuge the homogenate at high speed (e.g., 16,000 x g) at 4°C to pellet proteins and cellular debris.

-

Collect the supernatant for analysis.

-

-

LC Separation:

-

Use a column suitable for separating polar, anionic compounds, such as a porous graphitic carbon (PGC) column.[25]

-

Employ a gradient elution method with a mobile phase system, for example, consisting of (A) ammonium bicarbonate in water and (B) acetonitrile.

-

-

MS/MS Detection:

-

Use a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Optimize the specific precursor-to-product ion transitions for dFdC, dFdU, dFdCTP, and the internal standard.

-

Operate the ion source in either positive or negative mode depending on the analyte.

-

-

Quantification:

-

Generate a standard curve for each analyte by spiking known concentrations into a blank matrix (e.g., untreated tissue homogenate).

-

Calculate the concentration of each analyte in the samples by comparing the ratio of the analyte peak area to the internal standard peak area against the standard curve.[25]

-

Diagrams of Pathways and Workflows

The following diagrams were created using the DOT language to visualize the key processes.

Caption: Intracellular activation and inactivation pathways of gemcitabine.

Caption: The positive feedback loop of gemcitabine's self-potentiation.

Caption: Experimental workflow for a radiolabel-based dCK activity assay.

Caption: Workflow for quantifying gemcitabine metabolites via LC-MS/MS.

References

- 1. ClinPGx [clinpgx.org]

- 2. What is the mechanism of Gemcitabine? [synapse.patsnap.com]

- 3. Preclinical characteristics of gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gemcitabine: metabolism, mechanisms of action, and self-potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. oaepublish.com [oaepublish.com]

- 6. Gemcitabine: metabolism, mechanisms of action, and self-potentiation. | Semantic Scholar [semanticscholar.org]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Mechanism for ribonucleotide reductase inactivation by the anticancer drug gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Insight into the mechanism of inactivation of ribonucleotide reductase by gemcitabine 5′-diphosphate in the presence or absence of reductant - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. What is the mechanism of Gemcitabine Hydrochloride? [synapse.patsnap.com]

- 12. Gemcitabine Pharmacogenomics: Deoxycytidine Kinase (DCK) and Cytidylate Kinase (CMPK) Gene Resequencing and Functional Genomics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Intracellular Cytidine Deaminase Regulates Gemcitabine Metabolism in Pancreatic Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Gemcitabine: a modulator of intracellular nucleotide and deoxynucleotide metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 2',2'-Difluoro-deoxycytidine (gemcitabine) incorporation into RNA and DNA of tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Kinetic Investigation of the Inhibitory Effect of Gemcitabine on DNA Polymerization Catalyzed by Human Mitochondrial DNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. DCK is frequently inactivated in acquired gemcitabine-resistant human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Facile method for determination of deoxycytidine kinase activity in biological milieus - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Development and preclinical pharmacology of a novel dCK inhibitor, DI-87 - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. A novel method for quantification of gemcitabine and its metabolites 2′,2′-difluorodeoxyuridine and this compound in tumour tissue by LC–MS/MS: comparison with 19F NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 26. A novel method for quantification of gemcitabine and its metabolites 2',2'-difluorodeoxyuridine and this compound in tumour tissue by LC-MS/MS: comparison with (19)F NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Enzymatic Synthesis of Gemcitabine Triphosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic synthesis of gemcitabine triphosphate (dFdCTP), the active metabolite of the widely used chemotherapeutic agent, gemcitabine. This document details the multi-step enzymatic cascade, provides protocols for enzyme production and purification, outlines the enzymatic synthesis reactions, and describes analytical methods for monitoring the process.

Introduction

Gemcitabine (2',2'-difluorodeoxycytidine, dFdC) is a nucleoside analog that requires intracellular phosphorylation to its triphosphate form, dFdCTP, to exert its cytotoxic effects. This activation is a three-step enzymatic process, with each step catalyzed by a specific kinase. Understanding and replicating this enzymatic synthesis is crucial for various research applications, including the development of novel drug delivery systems, mechanistic studies, and the production of dFdCTP as an analytical standard.

The enzymatic synthesis of dFdCTP from gemcitabine involves a sequential phosphorylation cascade catalyzed by three key enzymes:

-

Deoxycytidine Kinase (dCK): This is the first and rate-limiting enzyme in the pathway, which phosphorylates gemcitabine to gemcitabine monophosphate (dFdCMP).[1][2][3]

-

UMP/CMP Kinase (CMPK1): This enzyme catalyzes the second phosphorylation step, converting dFdCMP to gemcitabine diphosphate (dFdCDP).[1][4]

-

Nucleoside Diphosphate Kinase (NDPK): The final step is mediated by NDPK, which transfers a phosphate group from a donor nucleotide (typically ATP) to dFdCDP, yielding the active this compound (dFdCTP).[4][5]

This guide will provide detailed methodologies for the production and utilization of these enzymes for the efficient in vitro synthesis of dFdCTP.

Enzymatic Synthesis Workflow

The overall workflow for the enzymatic synthesis of this compound can be visualized as a multi-step process involving enzyme production, the enzymatic reactions themselves, and subsequent purification and analysis of the final product.

Experimental Protocols

This section provides detailed protocols for the expression and purification of the required enzymes and the subsequent enzymatic reactions.

Recombinant Enzyme Expression and Purification

3.1.1. Deoxycytidine Kinase (dCK)

-

Expression: Human dCK can be recombinantly expressed in E. coli. A common method involves cloning the human dCK cDNA into a pET expression vector with a His-tag (e.g., N-terminal His-tag) and transforming it into a suitable E. coli strain like BL21(DE3).[6] Expression is typically induced with isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Purification:

-

Cell Lysis: Harvest the E. coli cells by centrifugation and resuspend them in a lysis buffer (e.g., 20mM Tris-HCl pH 7.5, 1mM DTT, 0.1mM PMSF, 2mM EDTA, 10% Glycerol).[6] Lyse the cells by sonication or high-pressure homogenization.

-

Clarification: Centrifuge the lysate at high speed to pellet cell debris.

-

Affinity Chromatography: Load the supernatant onto a Ni-NTA affinity column. Wash the column with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins. Elute the His-tagged dCK with a buffer containing a higher concentration of imidazole.

-

Buffer Exchange: Dialyze the eluted dCK into a storage buffer (e.g., 20mM Tris-HCl pH 7.5, 1mM DTT, 0.1mM PMSF, 2mM EDTA, 10% Glycerol) and store at -80°C.[6]

-

3.1.2. UMP/CMP Kinase (CMPK1)

-

Expression: Similar to dCK, human CMPK1 can be expressed in E. coli using a pET vector system with a His-tag.[7][8]

-

Purification:

-

Cell Lysis: Harvest and lyse the cells as described for dCK. A suitable lysis buffer is 20mM Tris-HCl buffer (pH 8.0), 100mM NaCl, 1mM DTT, and 20% glycerol.[7][8]

-

Clarification: Centrifuge the lysate to remove insoluble material.

-

Affinity Chromatography: Purify the His-tagged CMPK1 using a Ni-NTA affinity column, following a similar wash and elution strategy as for dCK.

-

Buffer Exchange: Exchange the purified CMPK1 into a suitable storage buffer and store at -80°C.

-

3.1.3. Nucleoside Diphosphate Kinase (NDPK)

-

Expression: Human NDPK-A can be efficiently expressed in E. coli.[9]

-

Purification:

-

Cell Lysis and Clarification: Homogenize the E. coli cells in a suitable buffer and remove insoluble debris by microfiltration.[9]

-

Ion Exchange Chromatography: Load the soluble fraction onto a DEAE-Sepharose Fast Flow column.[9]

-

Affinity Chromatography: Collect the target fraction and load it onto a Cibacron Blue 3GA Sepharose CL-4B column. Elute the rhNDPK-A with a buffer containing ATP.[9]

-

Polishing: Further purify and concentrate the enzyme using ultrafiltration.[9]

-

Enzymatic Phosphorylation Reactions

3.2.1. Step 1: Gemcitabine to dFdCMP (dCK)

-

Reaction Mixture:

-

Gemcitabine: 1 mM

-

ATP: 5 mM

-

MgCl₂: 5 mM

-

Tris-HCl buffer (pH 7.6): 50 mM

-

DTT: 2 mM

-

Purified recombinant dCK

-

-

Procedure:

-

Combine all components in a microcentrifuge tube.

-

Add a predetermined optimal amount of purified dCK to initiate the reaction.

-

Incubate at 37°C. The reaction time should be optimized and can be monitored by HPLC.

-

Terminate the reaction by heat inactivation (e.g., 95°C for 5 minutes) or by adding an equal volume of ice-cold methanol.

-

3.2.2. Step 2: dFdCMP to dFdCDP (CMPK1)

-

Reaction Mixture:

-

dFdCMP (from Step 1): ~1 mM

-

ATP: 5 mM

-

MgCl₂: 10 mM

-

KCl: 50 mM

-

Tris-HCl buffer (pH 7.6): 50 mM

-

DTT: 2 mM

-

Purified recombinant CMPK1

-

-

Procedure:

-

To the reaction mixture from Step 1 (after heat inactivation and cooling), add the additional components.

-

Initiate the reaction by adding a predetermined optimal amount of purified CMPK1.

-

Incubate at 37°C. Monitor the reaction progress by HPLC.

-

Terminate the reaction as described for Step 1.

-

3.2.3. Step 3: dFdCDP to dFdCTP (NDPK)

-

Reaction Mixture:

-

dFdCDP (from Step 2): ~1 mM

-

ATP: 10 mM

-

MgCl₂: 10 mM

-

Tris-HCl buffer (pH 7.5): 50 mM

-

KCl: 100 mM

-

Purified recombinant NDPK

-

-

Procedure:

-

To the reaction mixture from Step 2 (after heat inactivation and cooling), add the additional components.

-

Start the reaction by adding a predetermined optimal amount of purified NDPK.

-

Incubate at 37°C. Monitor the formation of dFdCTP by HPLC.

-

Terminate the reaction as described previously.

-

Quantitative Data

The efficiency of the enzymatic synthesis is dependent on the kinetic parameters of the enzymes for their respective substrates.

| Enzyme | Substrate | Km (µM) | Vmax or kcat | Reference(s) |

| Deoxycytidine Kinase (dCK) | Gemcitabine | 4.6 | - | [10][11][12] |

| UMP/CMP Kinase (CMPK1) | dCMP (natural) | 404 - 1600 | 2.5 - 216 s⁻¹ | [13] |

| dFdCMP | Substrate | - | [14][15] | |

| Nucleoside Diphosphate Kinase (NDPK) | dADP (analog) | 1260 | 111.41 nmol/min/mgHb | [16] |

| dFdCDP | Substrate | - | [4][5] |

Note: Specific Vmax or kcat values for dCK with gemcitabine, and for CMPK1 and NDPK with their respective gemcitabine-phosphorylated substrates are not consistently reported in the literature and would need to be determined empirically for a given enzyme preparation and reaction conditions.

Analytical Methods

Accurate monitoring of the enzymatic reactions and quantification of the final product are essential. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) are the methods of choice.

HPLC Analysis Protocol

-

Column: Anion-exchange column (e.g., TSK gel DEAE-2SW) or a C18 reverse-phase column.

-

Mobile Phase (Anion-Exchange): Isocratic elution with 0.06 M Na₂HPO₄ (pH 6.9) containing 20% acetonitrile.

-

Mobile Phase (Reverse-Phase): A gradient of a low pH buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile).

-

Detection: UV absorbance at 268-275 nm.

-

Sample Preparation: Terminate the enzymatic reaction as described above. Centrifuge to pellet precipitated protein. Dilute the supernatant in the mobile phase before injection.

LC-MS/MS Analysis Protocol

For enhanced sensitivity and specificity, LC-MS/MS is recommended.

-

Column: Porous graphitic carbon column.

-

Mobile Phase: A gradient elution using a combination of aqueous and organic mobile phases, often with a modifier like ammonium hydroxide or formic acid to improve ionization.

-

Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is typically used for the detection of phosphorylated nucleotides. Multiple Reaction Monitoring (MRM) is employed for quantification, using specific precursor-to-product ion transitions for gemcitabine, dFdCMP, dFdCDP, and dFdCTP.

-

Sample Preparation: Similar to HPLC, with protein precipitation followed by dilution of the supernatant.

Gemcitabine's Mechanism of Action: Signaling Pathways

This compound exerts its cytotoxic effects through two primary mechanisms: incorporation into DNA and inhibition of ribonucleotide reductase.

As depicted in Figure 2, gemcitabine diphosphate (dFdCDP) inhibits ribonucleotide reductase (RNR), the enzyme responsible for converting ribonucleotides to deoxyribonucleotides.[4][5][17][18] This leads to a depletion of the intracellular pool of deoxyribonucleoside triphosphates (dNTPs), particularly dCTP. The resulting decrease in dCTP levels enhances the incorporation of dFdCTP into DNA by DNA polymerase, a phenomenon known as self-potentiation.[19][20][21] The incorporation of dFdCTP into the growing DNA strand ultimately leads to "masked chain termination," where after the addition of one more nucleotide, DNA polymerase is unable to proceed.[20][22][23] This stalling of DNA replication triggers apoptosis and cell death.[17][19][21]

Conclusion

This technical guide provides a framework for the enzymatic synthesis of this compound. The successful production of dFdCTP relies on the efficient expression and purification of the three key kinases and the optimization of the sequential phosphorylation reactions. The provided protocols and data serve as a valuable resource for researchers and scientists in the field of drug development and cancer biology, enabling further investigation into the mechanism of gemcitabine and the development of related therapeutic strategies.

References

- 1. mybiosource.com [mybiosource.com]

- 2. Role of deoxycytidine kinase (dCK) activity in gemcitabine's radioenhancement in mice and human cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Deoxycytidine kinase inactivation enhances gemcitabine resistance and sensitizes mitochondrial metabolism interference in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Mechanism for ribonucleotide reductase inactivation by the anticancer drug gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. abgenex.com [abgenex.com]

- 7. Recombinant Human CMPK1 Protein – enQuire BioReagents [enquirebio.com]

- 8. abeomics.com [abeomics.com]

- 9. [Efficient purification of recombinant human NDPK-A in pilot-scale] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Kinetic studies on 2',2'-difluorodeoxycytidine (Gemcitabine) with purified human deoxycytidine kinase and cytidine deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of this compound (dFdCTP) as a tris(triethylammonium) salt - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Human Active Deoxycytidine Kinase Enzyme [novocib.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. rroij.com [rroij.com]

- 17. Insight into the mechanism of inactivation of ribonucleotide reductase by gemcitabine 5′-diphosphate in the presence or absence of reductant - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Understanding ribonucleotide reductase inactivation by gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ClinPGx [clinpgx.org]

- 20. researchgate.net [researchgate.net]